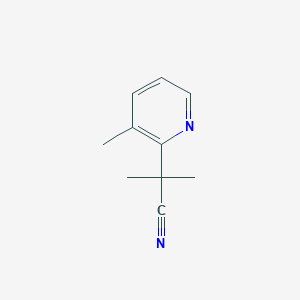

2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile

Description

2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile is a nitrile-containing organic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a branched propanenitrile moiety. Its molecular formula is C₁₀H₁₁N₂, and its structure combines the electron-withdrawing nitrile group with the aromatic pyridine system. This compound is notable for its applications in pharmaceutical and materials chemistry, where its structural motifs enable interactions with biological targets or participation in selective synthetic reactions .

The nitrile group enhances reactivity, making it a versatile intermediate in nucleophilic additions or cycloadditions, while the methyl substituents on the pyridine ring influence steric and electronic properties, modulating solubility and binding affinity in biological systems .

Properties

CAS No. |

1232431-65-0 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-methyl-2-(3-methylpyridin-2-yl)propanenitrile |

InChI |

InChI=1S/C10H12N2/c1-8-5-4-6-12-9(8)10(2,3)7-11/h4-6H,1-3H3 |

InChI Key |

BMASFBYWQWVLLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)(C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile typically involves the reaction of 3-methylpyridine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 3-methylpyridine is reacted with a nitrile compound in the presence of a catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The methyl and nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Table 1: Impact of Pyridine Ring Substitution

| Compound Name | Substitution Pattern | Key Properties |

|---|---|---|

| 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile | 5-Methyl on pyridine | Reduced steric hindrance compared to 3-methyl analog; higher solubility |

| 2-Methyl-2-(pyridin-4-yl)propanenitrile | Pyridine at 4-position | Altered electronic effects due to para-substitution; distinct enzyme interactions |

| 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile | Chlorine at 6-position | Enhanced electrophilicity; higher cytotoxicity compared to methyl analogs |

Key Findings :

- The 3-methylpyridin-2-yl group in the target compound introduces steric hindrance near the nitrile group, limiting undesired side reactions in synthetic pathways .

- Substitution at the pyridine’s 4-position (e.g., 2-Methyl-2-(pyridin-4-yl)propanenitrile) reduces aromatic ring electron density, affecting hydrogen-bonding interactions in biological systems .

Functional Group Modifications

Table 2: Role of Functional Groups

| Compound Name | Functional Group | Reactivity/Bioactivity |

|---|---|---|

| 2-Methyl-2-(4-nitrophenyl)propanenitrile | Nitro group (electron-withdrawing) | High enzyme inhibition via nitro-to-amine reduction; cytotoxic |

| 2-Methyl-2-(5-methylpyridin-2-yl)propanal | Aldehyde (electron-deficient) | Lower stability than nitrile analogs; prone to oxidation |

| 3-Hydroxy-2-phenylpropanenitrile | Hydroxyl group (electron-donating) | Increased hydrogen-bonding capacity; limited lipophilicity compared to methyl analogs |

Key Findings :

- The nitrile group in the target compound provides superior chemical stability and participation in click chemistry compared to aldehydes or hydroxylated analogs .

- Nitro-substituted analogs (e.g., 2-Methyl-2-(4-nitrophenyl)propanenitrile) exhibit stronger bioactivity but higher toxicity due to reactive intermediates formed during metabolic reduction .

Key Findings :

- The target compound’s 3-methylpyridine moiety enhances blood-brain barrier penetration, making it valuable in neuropharmacology .

- Boron-containing analogs (e.g., 2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile) are preferred for cross-coupling reactions in drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.